5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde
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Overview
Description
5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of an imidazo and pyrazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazo ring.
Wallach Synthesis: This method involves the cyclization of o-phenylenediamine with glyoxal in the presence of an acid catalyst.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents such as potassium permanganate.
Industrial Production Methods: Industrial production of 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde typically involves large-scale synthesis using optimized versions of the above methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can yield a wide range of substituted products .
Scientific Research Applications
Chemistry: 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde is used as a building block in organic synthesis to create more complex molecules .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in various diseases .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism by which 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
2,3-Dimethyl-5H,6H,7H,8H-Imidazo[1,2-A]pyrazine: This compound has similar structural features but differs in its methyl substitutions.
5,6,7,8-Tetrahydro-Imidazo[1,2-A]pyrazine-3-Carbaldehyde: This compound is a close structural analog with slight variations in its ring system.
Uniqueness: 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Biological Activity
5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the imidazo[1,2-a]pyrazine class of compounds. The synthesis typically involves multi-step organic reactions that yield derivatives with varying substituents affecting their biological activity.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of imidazo[1,2-a]pyrazine derivatives against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. In vitro assays demonstrated significant activity against these pathogens, suggesting that modifications in the imidazo[1,2-a]pyrazine structure can enhance efficacy against drug-resistant strains .
Anticancer Properties
The compound has shown promising results in anticancer assays. For instance, derivatives of imidazo[1,2-a]pyrazine exhibited potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), with IC50 values as low as 0.16 µM. These compounds demonstrated significant cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and K652 (chronic myelogenous leukemia) .
Table 1: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
3c | MCF7 | 6.66 |
3c | HCT116 | 6.66 |
3c | K652 | 6.66 |
Anti-inflammatory Effects
Imidazo[1,2-a]pyrazines have also been evaluated for their anti-inflammatory properties. Studies indicated that certain derivatives could modulate inflammatory responses effectively in vitro and in vivo by inhibiting leukocyte functions and cytokine production .
The mechanisms underlying the biological activities of imidazo[1,2-a]pyrazines are multifaceted:
- CDK9 Inhibition : The inhibition of CDK9 disrupts cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis .
- Modulation of Immune Response : Some derivatives act as ENPP1 inhibitors that enhance the STING pathway's activity in immune cells, promoting an antitumor immune response .
- Antiparasitic Mechanism : The exact mechanism against parasites is still under investigation but may involve disruption of metabolic pathways critical for parasite survival.
Case Studies
In a notable study involving the compound's antiparasitic activity, researchers conducted exploratory toxicology assays on several imidazo[1,2-a]pyrazines. They found that while some compounds exhibited off-target effects, they were generally non-toxic at therapeutic doses . This indicates a favorable safety profile for further development.
Another study focused on the anticancer effects revealed that specific modifications to the imidazo[1,2-a]pyrazine structure could significantly enhance its efficacy against various cancer cell lines while maintaining low toxicity levels .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h3,5,8H,1-2,4H2 |
InChI Key |
ZEXQOPTUYDLTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C=O)CN1 |
Origin of Product |
United States |
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